
2-(1H-Indol-5-yl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Indol-5-yl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C14H16N2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-5-yl)piperidine-1-carbaldehyde typically involves the Fischer indolization reaction. This reaction can be carried out by exposing enol intermediates to hydrochloric acid under reflux conditions in toluene . Another method involves the multicomponent Knoevenagel-like reaction, which uses pyrazole carbaldehydes or indole-3-carbaldehyde, ethyl pyruvate, and bromine under ultrasound irradiation conditions .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk quantities, ensuring its availability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-5-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to yield various reduced forms.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, ethyl pyruvate, and bromine. The reactions are typically carried out under reflux conditions or using ultrasound irradiation .
Major Products Formed
The major products formed from these reactions include dihydropyridoindolone and various substituted indole derivatives .
Scientific Research Applications
2-(1H-Indol-5-yl)piperidine-1-carbaldehyde has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-Indol-5-yl)piperidine-1-carbaldehyde involves its interaction with various molecular targets and pathwaysThe compound’s effects are mediated through its interaction with specific enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with similar biological activities and synthetic applications.
Imidazole-containing compounds: These compounds share similar therapeutic potential and are used in various medicinal applications.
Uniqueness
2-(1H-Indol-5-yl)piperidine-1-carbaldehyde is unique due to its specific structure, which combines the indole moiety with a piperidine ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(1H-indol-5-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C14H16N2O/c17-10-16-8-2-1-3-14(16)12-4-5-13-11(9-12)6-7-15-13/h4-7,9-10,14-15H,1-3,8H2 |
InChI Key |
SIPPVHHPGHLKQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC3=C(C=C2)NC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


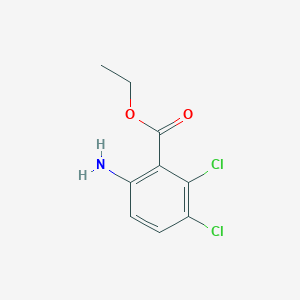

![4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11876592.png)
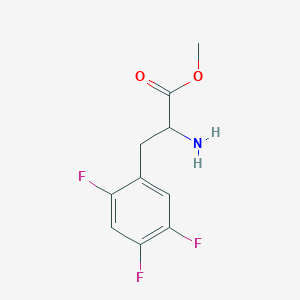

![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11876606.png)
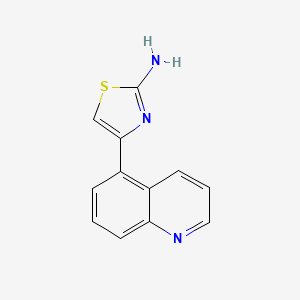
![Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate](/img/structure/B11876609.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol](/img/structure/B11876627.png)
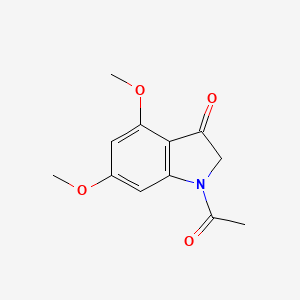


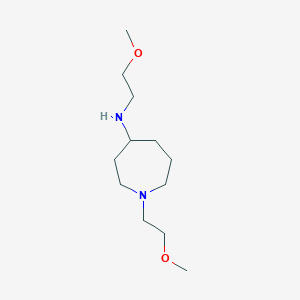
![4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11876651.png)
